Product packaging for 3-Phenylundecane(Cat. No.:CAS No. 4536-87-2)

3-Phenylundecane

Cat. No.: B3052795
CAS No.: 4536-87-2
M. Wt: 232.4 g/mol
InChI Key: NVHBFHMWJJMQTG-UHFFFAOYSA-N
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Description

Contextualization within the Class of Branched Alkylbenzenes and Arylalkanes

3-Phenylundecane belongs to the significant class of arylalkanes , which are hydrocarbons consisting of an aromatic ring (like benzene) directly attached to an alkane chain. More specifically, it falls under the category of branched alkylbenzenes , where the alkyl substituent attached to the benzene (B151609) ring is not a simple linear chain but contains branching. In the case of this compound, the phenyl group is attached to the third carbon atom of the undecane (B72203) chain (C₁₇H₂₈) nih.govnist.govuni.luchemspider.com.

Alkylbenzenes, in general, are widely studied due to their presence in petroleum feedstocks and their extensive use as intermediates in the synthesis of polymers, detergents, and pharmaceuticals rsc.orggoogle.comacs.orgheraproject.com. The study of branched alkylbenzenes, such as this compound, is crucial for understanding reaction mechanisms, isomerization processes, and the development of selective synthetic routes within organic chemistry acs.org. Their behavior in various chemical environments and their analytical detection are also key areas of research.

Significance of this compound in Modern Organic and Analytical Chemistry

The significance of this compound in modern chemical research stems from its utility as both a model compound and an analytical standard.

In organic chemistry , arylalkanes like this compound are valuable for studying fundamental reactions. They serve as substrates in catalytic processes, such as the selective oxidation of C-H bonds or dehydrogenation reactions, which are critical for synthesizing more complex molecules, including pharmaceuticals and fine chemicals rsc.orgmdpi.commarquette.edu. The phenyl group's aromatic nature and the long aliphatic chain contribute to its hydrophobic character, influencing its solubility and interactions in various chemical systems cymitquimica.comwikipedia.org. Furthermore, its structure allows for investigations into positional isomerism and its effects on chemical and biological properties, a common theme in the study of alkylbenzenes acs.orgekb.eg.

In analytical chemistry , this compound plays a vital role as a reference standard. Its well-defined structure and predictable behavior in chromatographic techniques make it suitable for calibrating instruments and validating analytical methods, particularly in gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) nih.govusgs.gov. Identifying and quantifying such compounds in complex matrices, like environmental samples or natural product extracts, often relies on comparison with known standards like this compound researchgate.netacs.orgnih.gov. Its Kovats Retention Indices and characteristic mass spectral fragmentation patterns are essential for its unambiguous identification nih.govnist.govchemspider.comnih.gov.

Data Tables

Table 1: Physical Properties of this compound

PropertyValueUnitNotesSource
Molecular FormulaC₁₇H₂₈- nih.govnist.govuni.luchemspider.com
Molecular Weight232.41 g/mol nih.govnist.govuni.luchemspider.comthegoodscentscompany.com
Boiling Point (est.)306.50°CAt 760.00 mm Hg thegoodscentscompany.com
Flash Point (est.)274.00°FTCC (134.30 °C) thegoodscentscompany.com
LogP (o/w) (est.)7.63-Octanol-water partition coefficient thegoodscentscompany.com
Water Solubility0.009001mg/LAt 25 °C thegoodscentscompany.com
Density0.856g/cm³ lookchem.com (Note: This value is for 3-Phenyldecane (B1217177), C16H26. Data for this compound's density is less consistently reported.)
Refractive Index1.483- lookchem.com (Note: This value is for 3-Phenyldecane, C16H26.)
Vapor Pressure0.00389mmHgAt 25 °C lookchem.com (Note: This value is for 3-Phenyldecane, C16H26.)

Table 2: Kovats Retention Indices for this compound

Index TypeValues (approximate)NotesSource
Standard non-polar1656, 1659, 1656.3Determined using n-alkane standards nih.gov
Semi-standard non-polar1670, 1664.2, 283.3Determined using specific standards nih.gov
Standard polar1873Determined using polar standards nih.gov

Table 3: Characteristic GC-MS Fragment Ions for this compound

Ion (m/z)Relative Intensity (%)Ionization MethodNotesSource
15599.99CI-B (positive)Major fragment ion chemspider.com
23133.07CI-B (positive)Molecular ion minus H or similar chemspider.com
11916.10CI-B (positive)Benzyl fragment or related chemspider.com
15611.57CI-B (positive) chemspider.com
14719.19CI-B (positive) chemspider.com
17512.57CI-B (positive) chemspider.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H28 B3052795 3-Phenylundecane CAS No. 4536-87-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

undecan-3-ylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28/c1-3-5-6-7-8-10-13-16(4-2)17-14-11-9-12-15-17/h9,11-12,14-16H,3-8,10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVHBFHMWJJMQTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(CC)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20874982
Record name BENZENE, (1-ETHYLNONYL)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20874982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4536-87-2
Record name Benzene, (1-ethylnonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004536872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BENZENE, (1-ETHYLNONYL)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20874982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reaction Pathways and Mechanistic Insights of 3 Phenylundecane and Analogues

Selective C-H Functionalization of Arylalkanes

The direct functionalization of carbon-hydrogen (C-H) bonds in arylalkanes represents a powerful strategy in synthetic organic chemistry, offering a more atom-economical and efficient alternative to traditional multi-step syntheses. Research in this area aims to achieve high regioselectivity, enabling the targeted modification of specific C-H bonds within the molecule.

Regioselective Oxidation and Carbonylation Reactions

The selective oxidation of arylalkanes like 3-phenylundecane is a challenging yet valuable transformation. The presence of multiple C-H bonds of similar reactivity necessitates the use of sophisticated catalytic systems to control the site of oxidation. While specific studies on the regioselective oxidation of this compound are not extensively documented, research on analogous long-chain alkylbenzenes provides insights into potential reaction pathways. Oxidation can be directed to either the benzylic position or to various positions along the alkyl chain, depending on the catalyst and reaction conditions employed. For instance, certain catalysts may favor oxidation at the benzylic C-H bond due to its lower bond dissociation energy, leading to the formation of ketones or alcohols.

Carbonylation reactions, which introduce a carbonyl group into an organic molecule, are also of significant interest. The transition metal-catalyzed carbonylation of arylalkanes can lead to the formation of valuable products such as aldehydes, ketones, and carboxylic acid derivatives. The regioselectivity of these reactions is a key challenge, with the position of carbonylation being influenced by factors such as the catalyst, ligands, and reaction parameters.

Catalyst SystemSubstrateProduct(s)SelectivityReference
Ru-porphyrin complexPolyisobuteneKetone functionalized polymerRegioselective for methylene (B1212753) positionsGeneric finding
Pd(OAc)2/LigandArylalkaneAryl carboxylic acidVaries with ligand and substrateGeneric finding

Transition Metal-Catalyzed C-H Activation (e.g., Porphyrin Systems)

Transition metal catalysts, particularly those based on noble metals like palladium, rhodium, and iridium, have been extensively studied for their ability to activate and functionalize C-H bonds. Porphyrin-based metal complexes, which mimic the active sites of certain enzymes like cytochrome P450, have emerged as promising catalysts for these transformations. These systems can facilitate a variety of C-H functionalization reactions, including hydroxylation, amination, and carbon-carbon bond formation.

Iron porphyrins, for example, are effective catalysts for the oxidation of hydrocarbons. The mechanism often involves the formation of a high-valent iron-oxo species that acts as the active oxidant. The steric and electronic properties of the porphyrin ligand can be tuned to influence the regioselectivity of the C-H activation step. While direct C-H activation of this compound by porphyrin systems is a specific area requiring more targeted research, the principles derived from studies on other long-chain alkylbenzenes are highly relevant.

CatalystSubstrate AnalogueFunctionalizationKey Features
Iron(III) Porphyrin ComplexesToluene, EthylbenzeneOxidation (Hydroxylation)Mimics cytochrome P450; involves high-valent iron-oxo species.
Rhodium(II) Porphyrin ComplexesAlkylbenzenesCarbene/Nitrene InsertionEnables C-C and C-N bond formation.
Palladium(II) AcetateAromatic compoundsArylationOften requires a directing group for high regioselectivity.

Mechanistic Probes and Radical Intermediates in Transformations

Elucidating the mechanisms of C-H functionalization reactions is crucial for catalyst improvement and reaction optimization. Mechanistic probes, such as radical clocks, are valuable tools for detecting the presence of short-lived radical intermediates. Radical clocks are molecules that undergo a predictable unimolecular rearrangement at a known rate. If a reaction involving a potential radical intermediate is carried out in the presence of a radical clock, the formation of the rearranged product provides evidence for the existence of that radical.

In the context of arylalkane C-H functionalization, the reaction can proceed through various mechanisms, including concerted metalation-deprotonation, oxidative addition, or pathways involving radical intermediates. The generation of a benzylic or alkyl radical followed by trapping by a metal complex or another reagent is a plausible pathway in many transition metal-catalyzed reactions. The nature of the catalyst, oxidant, and substrate all play a role in determining the dominant mechanistic pathway. For example, some iron-catalyzed C-H functionalization reactions are proposed to proceed via a radical rebound mechanism.

Degradation and Biotransformation Studies of Phenylalkanes

The environmental fate of phenylalkanes like this compound is largely determined by their susceptibility to microbial degradation. Microorganisms have evolved sophisticated enzymatic machinery to break down these compounds, using them as a source of carbon and energy.

Microbial Metabolism of Alkylbenzenes

The microbial metabolism of long-chain alkylbenzenes has been studied in various bacterial strains, particularly those from the genera Pseudomonas and Acinetobacter. A common initial step in the degradation of these compounds is the oxidation of the alkyl side chain. For linear alkylbenzenes, this often begins with the terminal oxidation of the methyl group to a primary alcohol, which is then further oxidized to a carboxylic acid. Subsequently, the fatty acid side chain is shortened by a process of β-oxidation, where two-carbon units are sequentially removed.

For a compound like this compound, where the phenyl group is not at the terminus of the alkyl chain, the initial site of oxidative attack can vary. It could occur at the terminal methyl group of the undecane (B72203) chain, at the benzylic position, or at other positions along the chain. Following the initial oxidation, the molecule typically undergoes further degradation, leading to the cleavage of the aromatic ring.

MicroorganismSubstrate AnalogueKey Metabolic PathwayIntermediates
Alcanivorax sp.Long-chain n-alkylbenzenesβ-oxidation of the alkyl side chainPhenylalkanoic acids
Acinetobacter lwoffiin-DodecylbenzeneSide-chain degradation followed by ring cleavagePhenylacetic acid, Homogentisic acid
Nocardia salmonicolor1-Phenyldodecaneω-oxidation followed by β-oxidationPhenylbutyrate, Phenylacetate

Enzymatic Pathways in Phenylalkane Breakdown

The breakdown of phenylalkanes is orchestrated by a series of enzymes that catalyze specific steps in the degradation pathway. The initial oxidation of the alkyl chain is often catalyzed by monooxygenases or dioxygenases. For example, cytochrome P450 monooxygenases are known to hydroxylate alkanes at terminal or sub-terminal positions.

Following the initial oxidation and subsequent β-oxidation of the alkyl side chain, the resulting phenylalkanoic acids are further metabolized. This typically involves the activation of the carboxylic acid to its coenzyme A (CoA) thioester, followed by further degradation. The aromatic ring is eventually cleaved by dioxygenase enzymes, which introduce two hydroxyl groups onto the ring, making it susceptible to cleavage. The resulting aliphatic products can then enter central metabolic pathways. While the specific enzymes involved in the degradation of this compound have not been fully characterized, the general enzymatic strategies for alkylbenzene metabolism provide a framework for understanding its biotransformation.

Enzyme ClassFunction in Phenylalkane DegradationExample Enzyme
MonooxygenaseInitial hydroxylation of the alkyl chainCytochrome P450
DehydrogenaseOxidation of alcohols to aldehydes and acidsAlcohol dehydrogenase, Aldehyde dehydrogenase
Acyl-CoA SynthetaseActivation of phenylalkanoic acidsPhenylalkanoate-CoA ligase
DioxygenaseCleavage of the aromatic ringCatechol 2,3-dioxygenase

Isomerization Phenomena in Alkylbenzene Systems

Acid-Catalyzed Skeletal Rearrangements of Phenylalkanes

Acid-catalyzed skeletal rearrangements of phenylalkanes proceed through the formation of carbocation intermediates. The stability of these carbocations plays a pivotal role in dictating the reaction pathways and the final product distribution. The process is initiated by the protonation of the aromatic ring or the alkyl chain by a strong acid catalyst, leading to the formation of a positively charged intermediate that is susceptible to rearrangement.

The mechanism of these rearrangements involves a series of intramolecular hydride and alkyl shifts, which allow for the migration of the positive charge along the alkyl chain. This can lead to the formation of more stable secondary or tertiary carbocations from less stable primary or secondary ones. google.com Concurrently, the phenyl group can also migrate to different positions on the alkyl chain. These rearrangements are often reversible, and the final product distribution can be influenced by whether the reaction is under kinetic or thermodynamic control.

Under kinetic control, which is favored at lower temperatures and shorter reaction times, the product distribution is determined by the relative rates of formation of the different carbocation intermediates and their subsequent reactions. tandfonline.comresearchgate.netnih.gov Conversely, under thermodynamic control, favored at higher temperatures and longer reaction times, the product distribution reflects the relative stabilities of the final isomerized products, as the system has sufficient energy to overcome the activation barriers for all possible rearrangements and reach equilibrium. tandfonline.comresearchgate.netnih.gov

The choice of acid catalyst is also a critical factor in the isomerization process. Both liquid acids, such as aluminum chloride (AlCl₃) and hydrofluoric acid (HF), and solid acid catalysts, including various types of zeolites, have been extensively studied. researchgate.netcambridgescholars.comcambridgescholars.commsu.edu Solid acid catalysts are often preferred due to their ease of separation from the reaction mixture, reduced corrosion issues, and potential for regeneration and reuse. researchgate.net

The initial step in the acid-catalyzed isomerization of a phenylalkane like this compound involves the protonation of the benzene (B151609) ring by a Lewis or Brønsted acid. This generates an arenium ion, which can then undergo a series of rearrangements. The positive charge can be delocalized over the aromatic ring and can also be transferred to the alkyl chain through a process of dealkylation-realkylation or through intramolecular hydride shifts.

Once a carbocation is formed on the undecyl chain, it can undergo several types of rearrangements:

Hydride Shifts: A hydrogen atom with its pair of bonding electrons can migrate from an adjacent carbon to the positively charged carbon, effectively moving the positive charge along the chain. This typically occurs to form a more stable carbocation (e.g., from a secondary to a more stable secondary or a tertiary carbocation).

Alkyl Shifts: An alkyl group (in this case, a portion of the undecyl chain) can migrate to the carbocation center. This can lead to skeletal branching of the alkyl chain.

Phenyl Shifts: The phenyl group itself can migrate to an adjacent carbon atom that bears the positive charge. This results in a change in the position of the phenyl group on the undecyl chain, leading to the formation of other phenylundecane isomers (e.g., 2-phenylundecane, 4-phenylundecane, 5-phenylundecane, etc.).

The interplay of these shifts, governed by the relative stabilities of the intermediate carbocations, determines the final distribution of isomers. For instance, the formation of 2-phenylundecane is often favored in the alkylation of benzene with undecene, as it represents a thermodynamically more stable product compared to other isomers. researchgate.net

Detailed research into the acid-catalyzed isomerization of long-chain alkylbenzenes often involves analyzing the product mixture using techniques like gas chromatography-mass spectrometry (GC-MS) to identify and quantify the different isomers formed under various reaction conditions.

The following table illustrates a hypothetical product distribution from the isomerization of this compound over a solid acid catalyst at elevated temperatures, demonstrating the tendency to form a mixture of isomers with the phenyl group at different positions along the undecyl chain.

Phenylundecane IsomerInitial Mole %Mole % after Isomerization
2-Phenylundecane035
This compound10025
4-Phenylundecane020
5-Phenylundecane015
Other Phenylundecane Isomers05

The data in the table reflects a typical outcome where the initial isomer, this compound, is partially converted into a mixture of other positional isomers, with the 2-phenyl isomer often being a major product due to its higher thermodynamic stability. The presence of other isomers like 4- and 5-phenylundecane indicates that the phenyl group migration occurs along the alkyl chain.

Further research has focused on developing catalysts that can control the selectivity of these isomerization reactions to favor the production of specific isomers with desired properties. For example, in the synthesis of linear alkylbenzenes (LABs) for detergents, a high proportion of the 2-phenyl isomer is often desirable. researchgate.net Zeolite catalysts with specific pore structures can exert shape-selective effects, influencing the formation and diffusion of certain isomers while restricting others, thereby controlling the final product composition.

Advanced Analytical and Spectroscopic Characterization of 3 Phenylundecane

Chromatographic Techniques for Separation and Identification

Chromatographic methods are indispensable for separating complex mixtures and identifying individual components. For 3-Phenylundecane, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) offer powerful capabilities.

GC-MS is a widely adopted technique for the qualitative and quantitative analysis of volatile and semi-volatile organic compounds. It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, making it ideal for analyzing mixtures that may contain isomers of this compound or related compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Profiling

Retention Time Analysis for Isomer Differentiation

Gas chromatography separates compounds based on their boiling points, polarity, and interactions with the stationary phase of the chromatographic column. Each compound elutes at a specific retention time (RT) or retention index (RI) under defined conditions. For phenylalkanes, which can exist as various positional isomers, retention time analysis is a primary method for differentiation. Studies analyzing complex hydrocarbon mixtures have reported retention indices for various linear alkylbenzenes, including this compound, allowing for its distinction from other isomers. For instance, Kovats Retention Index (KRI) values on non-polar columns have been reported for this compound, providing a standardized measure for its identification against known standards or library data.

CompoundKovats Retention Index (KRI) (Non-polar column)
This compound1656, 1659, 1656.3 nih.gov
2-Phenylundecane1659 sccwrp.org
6-Phenyldodecane1771 sccwrp.org

Note: Retention indices can vary depending on the specific GC column and temperature program used.

Upon elution from the GC column, compounds enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification. For aromatic hydrocarbons like this compound, characteristic fragmentation patterns arise from the cleavage of bonds within the molecule.

The phenyl group (C₆H₅) is relatively stable and often leads to a strong molecular ion peak (M⁺). Cleavage of the alkyl chain typically occurs at the benzylic position (alpha-cleavage) or further down the chain, generating characteristic fragment ions. A prominent fragment ion for alkylbenzenes is the tropylium (B1234903) ion (C₇H₇⁺), observed at m/z 91, formed by the rearrangement and cleavage of the alkyl chain. Other significant fragments can arise from the loss of alkyl radicals or neutral molecules. For this compound, fragmentation patterns often include ions corresponding to the phenyl moiety and various portions of the undecane (B72203) chain.

Fragment Ion (m/z)Description/OriginReference
91Tropylium ion (C₇H₇⁺), from phenyl group/chain nih.govsccwrp.org
119Characteristic fragment of phenylalkanes nih.gov
155Fragment ion nih.gov
231[M-H]⁺ ion nih.gov
232Molecular ion (M⁺) nih.govuni.lu

Note: The exact fragmentation pattern can depend on the ionization method and instrument parameters.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of compounds in complex mixtures, particularly those that are less volatile or thermally labile than those amenable to GC. While specific applications of HPLC for isolating or analyzing this compound in isolation are less commonly reported in the provided literature compared to GC-MS, HPLC is a standard method for analyzing various organic compounds in diverse matrices, including plant extracts and food products scielo.brpan.olsztyn.pl. HPLC, especially when coupled with detectors like UV-Vis or Mass Spectrometry (LC-MS), can provide high sensitivity and selectivity. Its ability to separate structurally similar compounds makes it a valuable tool for analyzing complex samples where this compound might be present alongside other hydrocarbons or organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. ¹H NMR (Proton NMR) provides detailed information about the hydrogen atoms within a molecule, revealing their chemical environment, relative numbers, and neighboring protons.

The ¹H NMR spectrum of this compound (CH₃-CH₂-CH(C₆H₅)-(CH₂)₈-CH₃) is expected to exhibit distinct signals corresponding to different types of protons. The chemical shift (δ) of a proton signal indicates its electronic environment, influenced by nearby electronegative atoms or functional groups. The integration of each signal provides the relative number of protons contributing to that signal, and the splitting pattern (multiplicity) reveals the number of adjacent non-equivalent protons, following the n+1 rule.

Based on the structure of this compound, the following ¹H NMR signals are anticipated:

Proton TypeExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Integration (Relative)Description
Terminal Methyl (C11 CH₃)~0.9Triplet (t)3HAdjacent to a CH₂ group (C10).
Methylene (B1212753) (C10 CH₂)~1.2-1.4Multiplet (m)2HAdjacent to CH₃ (C11) and CH₂ (C9).
Methylene (C4-C9 CH₂)~1.2-1.4Multiplets (m)12H (6 x 2H)These internal methylene groups are expected to have similar chemical shifts, appearing as complex multiplets due to coupling with neighbors.
Methylene (C2 CH₂)~2.5-2.7Multiplet (m)2HAdjacent to the phenyl ring and CH (C3), expected to be slightly deshielded compared to other methylene groups.
Methine (C3 CH)~2.8-3.0Multiplet (m)1HBenzylic proton, directly attached to the phenyl ring and adjacent to CH₂ (C2) and CH₂ (C4).
Aromatic Protons (Phenyl Ring)~7.0-7.4Multiplets (m)5Hortho, meta, and para protons of the phenyl ring, typically appearing as a complex multiplet.

Note: Chemical shifts and multiplicities can vary slightly depending on the solvent, concentration, and spectrometer.

Compound Name List:

this compound

13C NMR for Carbon Skeleton Confirmation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is an indispensable tool for mapping the carbon framework of an organic molecule. Unlike ¹H NMR, ¹³C NMR directly probes the carbon nuclei, providing signals for each unique carbon environment within the molecule. The chemical shift of a ¹³C signal is highly sensitive to its electronic environment, allowing for the differentiation of various types of carbon atoms, such as those in aromatic rings, aliphatic chains, and those bearing functional groups.

For this compound (C₁₇H₂₈), a ¹³C NMR spectrum would reveal distinct signals corresponding to the phenyl ring carbons and the eleven carbons of the undecyl chain, including the chiral center at C3. The aromatic carbons of the phenyl ring typically resonate in the downfield region, generally between 125 and 145 ppm. The carbon directly attached to the phenyl ring (C3) would be expected to appear in the aliphatic region but shifted downfield due to its benzylic nature, likely in the range of 40-50 ppm. The methylene (CH₂) carbons of the undecyl chain would resonate in the typical aliphatic range of 20-35 ppm, with variations depending on their proximity to the phenyl group or the terminal methyl group. The terminal methyl (CH₃) carbon (C1) would typically appear in the upfield region, around 10-20 ppm.

Table 1: Expected ¹³C NMR Chemical Shift Ranges for this compound

Carbon TypeTypical Chemical Shift (ppm)Notes
Phenyl Ring (C-ipso)140-145Carbon directly attached to the alkyl chain.
Phenyl Ring (C-ortho)125-130Carbons adjacent to the C-ipso.
Phenyl Ring (C-meta)128-130Carbons at the meta positions.
Phenyl Ring (C-para)126-128Carbon opposite to the C-ipso.
C3 (Benzylic Carbon)40-50Chiral center, attached to phenyl and two alkyl carbons.
C4-C11 (Aliphatic CH₂)20-35Methylene carbons of the undecyl chain.
C1 (Terminal Methyl CH₃)10-20Methyl carbon at the end of the undecyl chain.

The number of distinct signals in the ¹³C NMR spectrum directly indicates the number of non-equivalent carbon atoms in the molecule, thus confirming the carbon skeleton and the connectivity of the phenyl group to the undecyl chain. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further aid in distinguishing between CH₃, CH₂, CH, and quaternary carbons, providing more detailed structural information bhu.ac.inox.ac.ukyork.ac.ukuoi.gr.

Advanced NMR Techniques for Stereochemical Assignment

This compound possesses a chiral center at the third carbon atom (C3), meaning it can exist as a pair of enantiomers. The determination of absolute and relative stereochemistry is often critical for understanding a molecule's biological activity or its role in chemical processes. Advanced NMR techniques are vital for this purpose.

While standard ¹H and ¹³C NMR can confirm the presence of the chiral center, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating Frame Overhauser Effect Spectroscopy (ROESY) are employed to determine spatial proximity between protons, which can be indicative of relative stereochemistry longdom.org. For molecules with chiral centers, the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) is a common strategy. When this compound is reacted with a chiral derivatizing agent, it forms diastereomers. These diastereomers are chemically distinct and will exhibit different chemical shifts in their ¹H and ¹³C NMR spectra, allowing for their differentiation and quantification psu.eduresearchgate.netmdpi.comnih.gov. For instance, the methyl protons or specific methylene protons near the chiral center might show distinct signals for each diastereomer. Further analysis, potentially involving advanced computational methods or comparison with known standards, can then lead to the assignment of absolute configuration.

Analytical Pyrolysis Coupled with Mass Spectrometry (Py-GC/MS)

Analytical Pyrolysis coupled with Gas Chromatography-Mass Spectrometry (Py-GC/MS) is a powerful technique for analyzing non-volatile or thermally labile compounds by thermally decomposing them into smaller, volatile fragments. These fragments are then separated by GC and identified by MS montclair.edupaint.orgd-nb.infochromatographyonline.commeasurlabs.com. This method is particularly useful for characterizing complex mixtures or materials that are difficult to analyze by conventional GC-MS.

When this compound undergoes pyrolysis, it fragments in a characteristic manner. The high temperatures (typically 500-1400 °C) break various bonds within the molecule, yielding a mixture of smaller hydrocarbons and aromatic fragments. The phenyl group often leads to the formation of characteristic ions such as the tropylium ion (m/z 91) and phenylmethyl cation (m/z 105) montclair.eduresearchgate.netwikipedia.org. Cleavage of the alkyl chain at the benzylic position (alpha-cleavage) is also a common fragmentation pathway, producing ions related to the phenyl-containing fragment and the remaining alkyl chain fragment. For example, cleavage between C3 and C4 would yield ions related to C₆H₅-CH(CH₂CH₃)⁺ and ⁺(CH₂)₈CH₃.

Table 2: Representative GC-MS Fragmentation Patterns for this compound (C₁₇H₂₈)

Ion (m/z)Possible Fragment/StructureOrigin
232[M]⁺Molecular ion
91C₇H₇⁺Tropylium ion (from phenyl group)
105C₈H₉⁺Phenylmethyl cation (from phenyl group)
119C₉H₁₁⁺Alkyl-substituted phenyl cation
147C₁₁H₁₅⁺Fragment from alkyl chain cleavage
189C₁₄H₂₁⁺Fragment from alkyl chain cleavage

The combination of retention time in GC and the mass spectrum obtained from MS allows for the identification of this compound within complex matrices or to confirm its presence in synthesized samples by comparing its fragmentation pattern to known standards or spectral libraries researchgate.netekb.egresearchgate.net.

Mass Spectrometry Variants for Enhanced Structural Characterization

Beyond standard GC-MS, several mass spectrometry variants offer enhanced capabilities for the structural characterization of this compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements (typically to within 5 ppm). This allows for the determination of the elemental composition of molecular ions and fragment ions, which is crucial for distinguishing between isobaric compounds (molecules with the same nominal mass but different elemental formulas) and for confirming the exact molecular formula of this compound as C₁₇H₂₈ nsf.gov.

Tandem Mass Spectrometry (MS/MS or MSⁿ): In MS/MS, a specific ion of interest (e.g., the molecular ion of this compound) is selected and then fragmented further through collision-induced dissociation (CID) or other methods. This generates a secondary mass spectrum that provides more detailed information about the structure and fragmentation pathways. MS/MS is particularly useful for confirming the identity of a compound in complex mixtures and for elucidating the structure of unknown isomers or related compounds mdpi.commdpi.comnih.gov. For this compound, MS/MS could reveal specific fragmentation patterns arising from the cleavage of the undecyl chain at various points, providing definitive structural evidence.

Ion Mobility Spectrometry (IMS) coupled with MS: IMS separates ions based on their size, shape, and charge as they drift through a gas under an electric field. Coupling IMS with MS (e.g., UHPLC-IM-MS) can provide an additional dimension of separation, enabling the resolution of isomers and co-eluting compounds that might be indistinguishable by LC-MS alone. The drift time in IMS is related to the ion's collision cross-section, offering insights into the three-dimensional structure of the analyte nsf.govmdpi.com.

These advanced MS techniques, often used in conjunction with chromatographic separation, offer a robust approach to confirm the identity, purity, and structural integrity of this compound, even in complex sample matrices.

Occurrence, Isolation, and Environmental Detection of 3 Phenylundecane

Identification in Natural Plant Extracts and Volatile Profiles

3-Phenylundecane has been identified as a component in the volatile profiles of several plant species.

The chemical composition of date seed extracts (DSE) has also been investigated, with this compound being identified among its constituents. GC-MS analysis of DSE indicated the presence of this compound, reported at approximately 1.72% in one study scielo.brscielo.br.

This compound has been identified in the extracts of certain traditional medicinal plants, contributing to their complex chemical makeup.

Ipomoea species : Research into Ipomoea tricolor and Ipomoea fistulosa identified this compound in their lipoidal matter. In Ipomoea tricolor, it was found at approximately 0.96%, while in Ipomoea fistulosa, its presence was noted at around 8.77% ekb.eg.

Ludwigia stolonifera : The volatile metabolite composition of Ludwigia stolonifera has been analyzed, with 3-phenyl undecane (B72203) identified in both aerial parts and roots. It was detected at 3.43% in aerial parts and 2.76% in roots acs.orgnih.gov.

Detection in Fermentation Products (e.g., Tropical Red Wines)

This compound has also been identified in fermented beverages, specifically in tropical red wines. Studies focusing on the volatile composition of commercial tropical red wines from the São Francisco Valley region have identified 3-phenyl-undecane among compounds previously not reported in wines. Its presence has been highlighted as a potential marker for confirming the typicality and regional identity of these wines researchgate.netresearchgate.net.

Methodologies for Extraction and Enrichment from Complex Natural Matrices

The analysis of this compound from complex natural matrices relies on a suite of advanced extraction and enrichment techniques, often coupled with gas chromatography-mass spectrometry (GC-MS) for identification and quantification.

Dynamic Headspace Techniques : Methods such as In-Tube Extraction-Dynamic Headspace (ITEX-DHS) coupled with cryogen-free refocusing are employed to achieve high sensitivity and selectivity for volatile organic compounds (VOCs), enabling trace-level analysis from diverse matrices like water, soil, and biological samples thermofisher.compalsystem.com. This technique allows for the selective adsorption and enrichment of target compounds onto sorbent materials within a trap thermofisher.com.

Solid Phase Microextraction (SPME) : SPME, including variations like SPME Arrows, is another widely used technique for extracting volatile compounds. SPME Arrows, in particular, offer enhanced analytical responses compared to traditional fibers, achieving detection limits comparable to exhaustive extraction techniques mdpi.comresearchgate.net.

Solvent-Assisted Flavor Evaporation (SAFE) : SAFE is a high-vacuum distillation technique that effectively isolates volatile compounds from complex food matrices while minimizing non-volatile interference, preserving odor quality nih.gov.

Purge and Trap (P&T) : This headspace technique involves purging volatiles from a sample onto a sorbent material for concentration before thermal desorption to a GC, proving effective for analyzing pollutants in water and other matrices researchgate.net.

These methodologies are crucial for isolating and concentrating compounds like this compound from intricate natural samples, facilitating their subsequent analysis and characterization.

Advanced Research Applications and Future Perspectives

3-Phenylundecane as a Reference Standard in Analytical Chemistry

In the realm of analytical chemistry, compounds like this compound serve critical roles as reference standards. These standards are essential for calibrating instruments, validating analytical methods, and ensuring the accuracy and reliability of results when analyzing complex mixtures.

Utility in Gas Chromatography for Complex Mixture Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing the components of complex mixtures, such as environmental samples, petroleum products, or food matrices. For effective GC analysis, precisely characterized reference standards are indispensable. This compound, with its defined molecular structure and predictable chromatographic behavior, can be employed as a reference standard in GC analyses. Its presence in a mixture can help in identifying and quantifying other similar alkylbenzene isomers or related aromatic hydrocarbons based on retention time and mass spectral data. For instance, in studies involving the analysis of petroleum hydrocarbons or environmental pollutants, specific phenylalkanes are often used to establish calibration curves and validate the separation efficiency of GC systems usgs.govcolostate.edu. The Kovats Retention Index is a commonly used parameter for identifying compounds in GC, and values for 3-phenyldecane (B1217177) are available, aiding in its precise identification and quantification within complex samples nih.gov.

Utilization in Organic Synthesis Methodologies as a Synthetic Intermediate

This compound can also serve as a synthetic intermediate in organic chemistry. As a substituted aromatic hydrocarbon, it possesses reactive sites on both the phenyl ring and the aliphatic chain, allowing for further functionalization or incorporation into larger molecules. While direct literature detailing this compound's extensive use as a synthetic intermediate is limited, the broader class of alkylbenzenes are frequently utilized in various synthetic strategies. For example, Friedel-Crafts alkylation is a common method for synthesizing alkylbenzenes, where benzene (B151609) is reacted with an alkyl halide or alkene in the presence of a Lewis acid catalyst wikipedia.org. Conversely, phenylalkanes can be synthesized through various routes, and once formed, their phenyl ring can undergo electrophilic aromatic substitution, or the aliphatic chain can be modified through oxidation or other functionalization reactions, making them valuable building blocks in the synthesis of more complex organic compounds . The development of novel organic synthesis methodologies is a continuous pursuit in chemistry, aiming for more efficient and sustainable routes to complex molecules polytechnique.edurroij.com.

Exploration of Alkylbenzene Isomers as Chemical Markers in Food Science and Beyond

Alkylbenzene isomers, including compounds structurally related to this compound, are increasingly recognized for their potential as chemical markers in various scientific disciplines, including food science. Their presence, distribution, and relative abundance can provide insights into the origin, processing, or authenticity of a product.

Role as Typicality Markers in Regional Products

In food science, specific organic compounds can act as "typicality markers" to authenticate regional products or identify adulteration. While direct studies focusing on this compound as a typicality marker are not extensively documented, the broader category of alkylbenzenes and phenylalkanes has been explored in food analysis. For instance, the composition of volatile and semi-volatile organic compounds in edible oils can change during processing, and these changes can be monitored to assess quality and origin researchgate.net. The presence of certain alkylbenzenes in food matrices could potentially indicate specific agricultural practices, geographical origins, or processing techniques. Research into the chemical composition of natural products, such as certain plant species, has identified various phenylalkanes, suggesting their natural occurrence and potential as indicators of origin or authenticity in food-derived products . Further research into the specific profiles of alkylbenzene isomers in regional food products could establish their utility as reliable markers for typicality.

Q & A

Q. How can researchers address gaps in this compound’s pharmacological mechanisms using omics approaches?

  • Integrated Workflow : Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to identify target pathways in model organisms. Validate findings with knockout studies or inhibitor assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.